molecular formula C10H9BrN4OS2 B7549862 N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B7549862
M. Wt: 345.2 g/mol
InChI Key: XHCPJSSKORBIDX-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTA is a small molecule that has been synthesized and studied for its mechanism of action and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of glutathione S-transferases (GSTs), which are proteins that play a role in detoxification.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells, as well as the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying the mechanisms of action of various enzymes and proteins in vitro. However, one of the limitations of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of focus is in the development of new therapeutic agents for the treatment of cancer and other diseases. N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Another area of focus is in the study of the mechanisms of action of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Further studies are needed to determine the specific enzymes and proteins that are targeted by N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how it interacts with these targets. Finally, there is a need for further studies to determine the safety and toxicity of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, particularly in vivo.

Synthesis Methods

N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the final product, N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The synthesis of N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been optimized to yield a high purity product with a high yield.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various fields of scientific research. One of the main areas of focus has been in the development of new therapeutic agents for the treatment of various diseases. N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS2/c1-6-14-15-10(18-6)17-5-9(16)13-8-3-2-7(11)4-12-8/h2-4H,5H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCPJSSKORBIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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